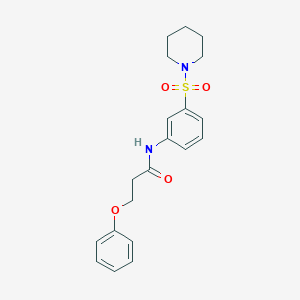
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which plays an important role in the immune system. PF-06463922 has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide inhibits TYK2, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, including cytokine signaling. By inhibiting TYK2, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide is able to block the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce the production of pro-inflammatory cytokines, such as IL-23 and IFN-γ. This reduction in cytokine production led to a decrease in inflammation and tissue damage in animal models of autoimmune diseases. 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was also able to reduce the activation of immune cells, such as T cells and macrophages, which play a key role in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has several advantages for lab experiments. It has a high selectivity for TYK2, which reduces the potential for off-target effects. It also has a good pharmacokinetic profile, which allows for easy dosing and administration in animal models. However, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has a relatively low solubility, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. One potential area of research is the development of combination therapies that target multiple components of the JAK-STAT signaling pathway. Another area of research is the investigation of the long-term safety and efficacy of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide in animal models and human clinical trials. Finally, the use of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide in other autoimmune diseases, such as multiple sclerosis and lupus, could also be explored.
Métodos De Síntesis
The synthesis of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide involves several steps. First, 3-phenoxybenzoic acid is reacted with thionyl chloride to form 3-phenoxybenzoyl chloride. Then, this intermediate is reacted with N-(3-piperidin-1-ylsulfonyl)aniline to form 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In a mouse model of psoriasis, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce skin inflammation and hyperproliferation. In a mouse model of rheumatoid arthritis, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce joint inflammation and bone destruction. In a mouse model of inflammatory bowel disease, 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide was able to reduce intestinal inflammation and improve barrier function.
Propiedades
IUPAC Name |
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(12-15-26-18-9-3-1-4-10-18)21-17-8-7-11-19(16-17)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFGXCQMUWERMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

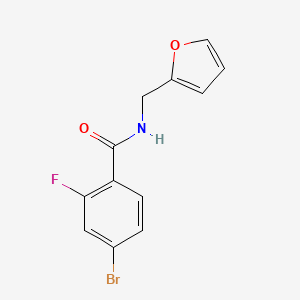
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)

![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
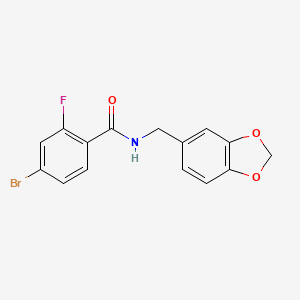
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
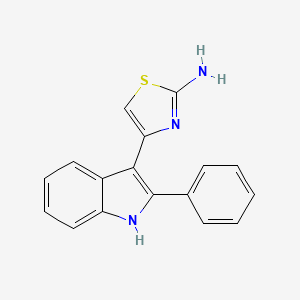
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
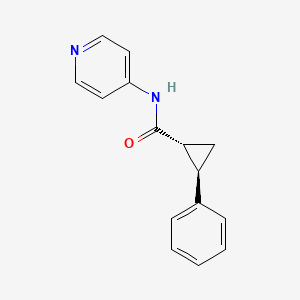
![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)